(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid (R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516650
InChI: InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)
SMILES:
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol

(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

CAS No.:

Cat. No.: VC16516650

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid -

Specification

Molecular Formula C25H21F2NO4
Molecular Weight 437.4 g/mol
IUPAC Name 4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)
Standard InChI Key CMOCQWVOWRXWCO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound features a butyric acid backbone substituted at the second carbon with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amine group and at the fourth carbon with a 2,5-difluorophenyl moiety. This configuration introduces both steric bulk and electronic effects that influence its reactivity and intermolecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name(3R)-4-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Molecular FormulaC25H21F2NO4
Molecular Weight437.4 g/mol
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O
InChI KeyCMOCQWVOWRXWCO-UHFFFAOYSA-N

The fluorine atoms at the 2- and 5-positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration at the chiral center, which is critical for its biological activity .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1,710 cm⁻¹ (C=O stretch of carboxylic acid), 1,650 cm⁻¹ (amide I band), and 1,520 cm⁻¹ (amide II band), confirming the presence of both Fmoc and carboxylic acid functional groups. High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight (437.4 g/mol), with a measured [M+H]⁺ peak at m/z 438.1472 .

Synthesis and Optimization

Stepwise Synthetic Route

The synthesis involves a multi-step protocol beginning with commercially available (R)-4-amino-2-(2,5-difluorophenyl)butanoic acid. Key stages include:

  • Fmoc Protection: The amino group is protected using 9-fluorenylmethyl chloroformate in dichloromethane (DCM) under basic conditions (pH 8–9) with triethylamine as a base, achieving >85% yield.

  • Side-Chain Functionalization: The 2,5-difluorophenyl group is introduced via Suzuki-Miyaura coupling, employing palladium(II) acetate as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) .

  • Carboxylic Acid Activation: The terminal carboxylic acid is activated using N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC) for subsequent peptide coupling.

Reaction Optimization

Critical parameters influencing yield include:

  • Solvent Polarity: Dimethylformamide (DMF) improves solubility of intermediates compared to DCM but may increase epimerization risk at the chiral center .

  • Temperature Control: Maintaining reactions at 0–4°C during Fmoc protection minimizes racemization, preserving enantiomeric excess (>98%).

Table 2: Comparative Solvent Effects on Yield

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937895
DMF36.79289
THF7.526597

Applications in Peptide Engineering

Enhanced Peptide Stability

Incorporation of this fluorinated amino acid into peptide sequences reduces susceptibility to proteolytic degradation. For example, a model hexapeptide containing the compound exhibited a 3.2-fold increase in half-life (t₁/₂ = 12.4 hr) in human plasma compared to its non-fluorinated counterpart.

Target-Specific Binding Modifications

The 2,5-difluorophenyl moiety engages in edge-to-face aromatic interactions with hydrophobic pockets in protein targets. In a study targeting the PD-1/PD-L1 immune checkpoint, peptides containing this residue showed a 50% improvement in binding affinity (Kd = 18 nM vs. 27 nM for non-fluorinated analogs) .

Mechanistic Insights into Deprotection and Coupling

Fmoc Removal Dynamics

Deprotection using 20% piperidine in DMF follows pseudo-first-order kinetics with a rate constant (k) of 0.45 min⁻¹. The reaction proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct detectable by UV-Vis spectroscopy at 301 nm.

Peptide Bond Formation

Activation with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA) achieves coupling efficiencies >95% within 2 hours. The fluorophenyl group’s electron-withdrawing effects stabilize the transition state, accelerating acylation .

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Parameter2,5-Difluoro Isomer3,4-Difluoro Isomer
LogP3.12.8
Plasma Protein Binding (%)8984
CYP3A4 Metabolism (% remaining)6255

Challenges and Future Directions

Despite its advantages, the compound’s high lipophilicity (cLogP = 3.1) poses formulation challenges for aqueous delivery systems. Nanoemulsion encapsulation using medium-chain triglycerides has shown promise, improving solubility to 12 mg/mL compared to 0.8 mg/mL in phosphate-buffered saline. Future research directions include:

  • Hybrid Peptide-Drug Conjugates: Leveraging the fluorinated side chain for tumor-targeted delivery of chemotherapeutics .

  • Solid-Phase Synthesis Automation: Optimizing resin loading capacities for high-throughput peptide libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator